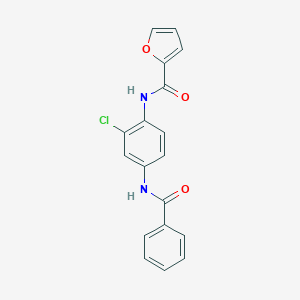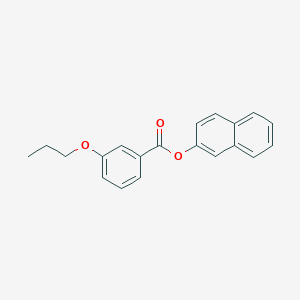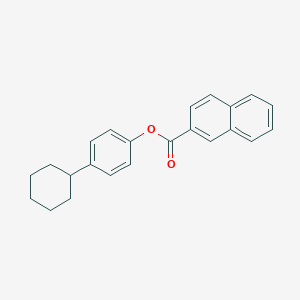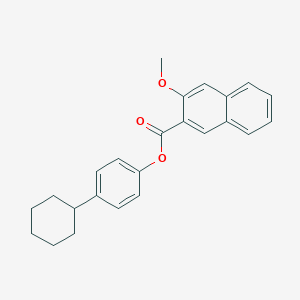
N-(4-benzamido-2-chlorophenyl)-2-furancarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-benzamido-2-chlorophenyl)-2-furancarboxamide is a member of benzamides.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Clinical Use
Metoclopramide, structurally related to N-(4-benzamido-2-chlorophenyl)-2-furancarboxamide, has been extensively studied for its pharmacological properties and clinical applications. It is known for its influence on gastrointestinal motility, facilitating various diagnostic and therapeutic procedures. Its effects on accelerating gastric emptying are of particular interest, as they influence the absorption of other drugs. Additionally, Metoclopramide has been recognized for its anti-emetic properties, finding use in preventing vomiting induced by different factors including drugs and radiation sickness. Despite its beneficial effects, it is important to monitor for potential side effects, particularly extrapyramidal reactions, which can occur especially with high doses or in sensitive individuals (Pinder et al., 2012).
Herbicide Toxicity and Environmental Impact
The compound 2,4-dichlorophenoxyacetic acid (2,4-D), though structurally different, shares some commonalities in terms of environmental impact and toxicity concerns with this compound. 2,4-D is widely used in agriculture and urban settings, leading to direct or indirect environmental exposure. Understanding the toxicity and mutagenicity of compounds like 2,4-D helps in predicting the ecological footprint and designing safer alternatives or mitigation strategies (Zuanazzi et al., 2020).
Supramolecular Chemistry and Applications
Compounds like benzene-1,3,5-tricarboxamides, although structurally different, exemplify the vast potential of supramolecular chemistry, hinting at the broad applicability of this compound in various fields. The ability of such compounds to form one-dimensional, nanometer-sized structures through self-assembly opens avenues in nanotechnology, polymer processing, and biomedical applications. This versatile nature of the compound can be leveraged for innovative solutions in diverse scientific areas (Cantekin et al., 2012).
Synthetic Organic Chemistry
Explorations in synthetic organic chemistry based on the N-Ar axis, similar to the structure of this compound, have led to the development of selective N-acylation reagents and chiral ligands. These advancements highlight the potential for creating more chemoselective and stereoselective compounds, which could have significant implications in pharmaceuticals and material science (Kondo & Murakami, 2001).
Eigenschaften
Molekularformel |
C18H13ClN2O3 |
|---|---|
Molekulargewicht |
340.8g/mol |
IUPAC-Name |
N-(4-benzamido-2-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H13ClN2O3/c19-14-11-13(20-17(22)12-5-2-1-3-6-12)8-9-15(14)21-18(23)16-7-4-10-24-16/h1-11H,(H,20,22)(H,21,23) |
InChI-Schlüssel |
KQCGDUIWZNCAAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-iodo-2-furamide](/img/structure/B397611.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-bromo-5-nitrobenzamide](/img/structure/B397612.png)
![2-(1,3-Benzoxazol-2-yl)-4-[(4-propoxybenzoyl)amino]phenyl 4-propoxybenzoate](/img/structure/B397614.png)

![N-dibenzo[b,d]furan-3-yl-3-propoxybenzamide](/img/structure/B397616.png)
![2-(5-Ethyl-1,3-benzoxazol-2-yl)-4-[(4-propoxybenzoyl)amino]phenyl 4-propoxybenzoate](/img/structure/B397617.png)
![2-(1,3-Benzothiazol-2-yl)-5-[(4-propoxybenzoyl)amino]phenyl 4-propoxybenzoate](/img/structure/B397623.png)


![4-butoxy-N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)benzamide](/img/structure/B397626.png)
![2-({1-[2-(2-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B397628.png)
![2,3-dichloro-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B397629.png)
![N-(4-chloro-3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-methylbenzamide](/img/structure/B397630.png)
![N-[1,1'-biphenyl]-2-yl-2-(4-methoxyphenoxy)acetamide](/img/structure/B397633.png)